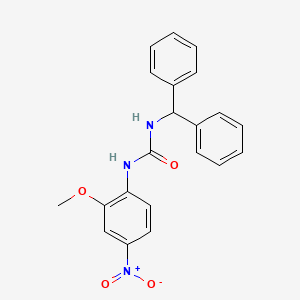![molecular formula C20H15N3O2 B4544036 5-(biphenyl-4-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4544036.png)
5-(biphenyl-4-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
描述
5-(biphenyl-4-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a biphenyl group attached to a pyrido[2,3-d]pyrimidine core, which contributes to its unique chemical properties.
作用机制
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, thus preventing the progression of the cell cycle . This inhibition can lead to the arrest of cell growth and induction of apoptosis .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression, particularly the transition from the g1 phase to the s phase . This can lead to the arrest of cell growth and potentially induce apoptosis .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . The inhibition of CDK2 can lead to the arrest of cell growth and potentially induce apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(biphenyl-4-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide in butanol under reflux conditions . This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(biphenyl-4-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid
Reducing Agents: Hydrogen with a catalyst
Substitution Reagents: Benzylamine for introducing the NHBn moiety
Major Products
The major products formed from these reactions include derivatives with different functional groups, such as NHBn-substituted pyrido[2,3-d]pyrimidinones .
科学研究应用
5-(biphenyl-4-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiproliferative agent and inhibitor of phosphatidylinositol 3-kinase (PI3K).
Biological Research: It exhibits antimicrobial, anti-inflammatory, and analgesic properties.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also have similar chemical properties and applications.
Uniqueness
5-(biphenyl-4-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its biphenyl group, which enhances its chemical stability and biological activity compared to other pyrido[2,3-d]pyrimidine derivatives .
属性
IUPAC Name |
1-methyl-5-(4-phenylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-23-18-17(19(24)22-20(23)25)16(11-12-21-18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFRFNWTTGPKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-({[3-(4-methylphenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4543955.png)
![9-(TERT-BUTYL)-2-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4543967.png)
![3-(4-CHLORO-3-NITROBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4543971.png)


![1-[4-(4-chloro-2-methylphenoxy)butanoyl]piperidine](/img/structure/B4543982.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4543988.png)
![methyl {5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4543992.png)
![3-(4-METHOXYPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4543999.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboximidamide](/img/structure/B4544009.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-butenamide](/img/structure/B4544012.png)
![2-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4544024.png)
![2-(4-{[(5Z)-2,4,6-Trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4544032.png)
![2-[(4-ethoxyphenyl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4544046.png)
